

# Initial Safety and Tolerability Profile of AZD3839: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial safety, tolerability, and mechanistic data for AZD3839, a potent and selective inhibitor of the  $\beta$ -site amyloid precursor protein-cleaving enzyme 1 (BACE1). The development of AZD3839 was discontinued due to dose-related QTcF prolongation, and this document aims to present the available clinical and preclinical findings to inform future research in the field of Alzheimer's disease drug development.

## **Core Mechanism of Action**

AZD3839 is an orally available, brain-permeable small molecule designed to inhibit BACE1.[1] [2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3] Inhibition of BACE1 is intended to reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease.[3]

## **Signaling Pathway**

The following diagram illustrates the role of BACE1 in the amyloid cascade and the intended point of intervention for AZD3839.





Click to download full resolution via product page

Figure 1: AZD3839 Mechanism of Action.

## **Preclinical Pharmacology**

Preclinical studies demonstrated that AZD3839 is a potent inhibitor of human BACE1 and effectively reduces Aβ levels.[1][3] It exhibited dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid (CSF) Aβ levels in mice, guinea pigs, and non-human primates. [3] The selectivity for BACE1 over BACE2 and Cathepsin D was found to be 14-fold and over 1000-fold, respectively.[3]

## **Phase I Clinical Trial Findings**

A Phase I, randomized, double-blind, placebo-controlled, single ascending dose study (NCT01348737) was conducted to assess the safety, tolerability, and pharmacokinetics of AZD3839 in healthy volunteers.[4][5]

## **Experimental Protocol**

Study Design: The study involved single oral ascending doses of AZD3839 ranging from 1 mg to 300 mg.[1][2] A total of 72 healthy male and female volunteers of non-childbearing potential, aged 18 to 55 years, were enrolled.[2][5] In each dose group, participants were randomized in a 3:1 ratio to receive either AZD3839 or a placebo.[2] The dose escalation proceeded after a safety review committee evaluated the safety, tolerability, and pharmacokinetic data from the preceding dose level.[2]



#### Key Inclusion Criteria:

- Healthy male and female volunteers (non-childbearing potential) aged 18-55 years.[5]
- Body mass index (BMI) between 19 and 30 kg/m<sup>2</sup>.[5]
- Creatinine clearance >80 mL/min.[5]
- Serum potassium concentration ≥3.8 mmol/L at screening.[5]
- Clinically normal findings on physical examination.

#### Key Exclusion Criteria:

- History of any clinically significant disease or disorder.[5]
- History of psychotic disorder among first-degree relatives.
- Significant orthostatic reaction at enrollment.[5]
- QTcF greater than 450 msec or less than 340 msec, or a family history of long QT syndrome or sudden death.[5]

The following diagram outlines the workflow of the single ascending dose clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Phase I, Randomised, Double-blind, Placebo-controlled, Parallel-group Single Ascending Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Effect on Biomarkers of AZD3839 Including an Open-label Food Effect Group in Healthy Male and Female Volunteers of Non-childbearing Potential. AdisInsight [adisinsight.springer.com]
- 2. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 3. researchgate.net [researchgate.net]
- 4. meddatax.com [meddatax.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Initial Safety and Tolerability Profile of AZD3839: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1148114#initial-safety-and-tolerability-findings-for-azd3839]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com